1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
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Overview
Description
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is a useful research compound. Its molecular formula is C15H15BrO2 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Molecular Modification
- 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene serves as a precursor in the synthesis of complex molecules. For example, it's involved in the synthesis of biaryl carboxylic acids, which act as proton shuttles for the selective functionalization of indole C-H bonds, improving yield and selectivity for specific substrates (Pi et al., 2018). Moreover, it's used in KHSO4-catalyzed synthesis of oxybis dibenzenes and benzyloxy benzenes under solvent-free conditions, representing a green and economical conversion method (Joshi, Suresh & Adimurthy, 2013).
Preparation of Bioisosteric Analogues
- In medicinal chemistry, this compound is utilized in the synthesis of bioisosteric colchicine analogues, offering potential for the development of new therapeutic molecules. The synthesis involves steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
Phase Transfer Catalysis and Ultrasound Irradiation
- The compound is involved in synthesis methods that leverage phase-transfer catalysts and ultrasound irradiation. This approach is beneficial for nucleophilic substitution reactions, demonstrating the importance of factors like catalyst amount, agitation speed, and ultrasound frequency on reaction conversion rates (Wang & Rajendran, 2007).
Host-Guest Chemistry and Molecular Recognition
- In the study of inclusion complexes and molecular recognition, derivatives of this compound are investigated to understand the binding behaviors and energy changes in host-guest systems, which has implications in fields like sensor technology and drug delivery systems (Song et al., 2008).
Photostimulated Radical Reactions
- The compound is used in photostimulated radical reactions, providing insights into reaction mechanisms and the formation of cyclic products. This is relevant in the synthesis of complex organic molecules, demonstrating the role of different aryl moieties and reaction conditions in product yield and selectivity (Vaillard, Postigo & Rossi, 2004).
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, depending on their specific structure and functional groups .
Mode of Action
The mode of action of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is likely to involve a combination of reactions. One such reaction could be the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s plausible that this compound could influence various biochemical pathways due to its potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling .
Pharmacokinetics
The presence of the benzyloxy group could potentially influence its solubility and permeability, thereby affecting its bioavailability .
Result of Action
The compound’s potential to form carbon–carbon bonds via the suzuki–miyaura cross-coupling could result in the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes that could interact with this compound .
Properties
IUPAC Name |
1-bromo-2-(2-phenylmethoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUJRPCJIWYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626300 |
Source
|
Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223555-55-3 |
Source
|
Record name | 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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